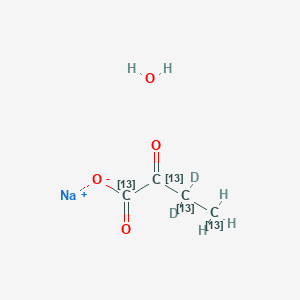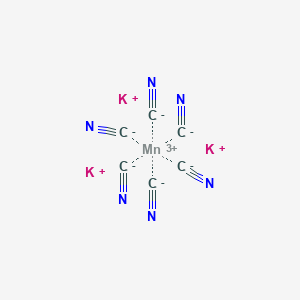
Potassium manganic cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium manganic cyanide is a chemical compound that consists of potassium, manganese, and cyanide ions. It is known for its unique properties and applications in various fields of science and industry. This compound is part of the broader family of cyanide compounds, which are known for their reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Potassium manganic cyanide can be synthesized through the reaction of potassium cyanide with manganese compounds under controlled conditions. One common method involves the reaction of potassium cyanide with manganese dioxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions: Potassium manganic cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ions, which can act as ligands and participate in complex formation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of cyanide ions with other ligands, such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds.
科学的研究の応用
Potassium manganic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses, including the preparation of complex cyanide compounds and coordination chemistry studies.
Biology: In biological research, this compound is used to study the effects of cyanide on cellular respiration and enzyme activity.
Medicine: Although cyanide compounds are generally toxic, they are sometimes used in controlled settings to investigate metabolic pathways and develop antidotes for cyanide poisoning.
Industry: In industrial applications, this compound is used in electroplating, metal extraction, and as a catalyst in organic synthesis.
作用機序
The mechanism of action of potassium manganic cyanide involves the interaction of cyanide ions with metal centers and biological molecules. Cyanide ions can bind to the iron atom in cytochrome c oxidase, inhibiting cellular respiration by blocking the electron transport chain. This leads to a decrease in ATP production and can cause cellular damage or death.
類似化合物との比較
Potassium Cyanide (KCN): A highly toxic compound used in gold mining and organic synthesis.
Sodium Cyanide (NaCN): Similar to potassium cyanide, used in metal extraction and electroplating.
Potassium Ferricyanide (K3[Fe(CN)6]): Used in photography, electroplating, and as an oxidizing agent.
Uniqueness: Potassium manganic cyanide is unique due to its specific combination of potassium, manganese, and cyanide ions, which gives it distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
特性
分子式 |
C6K3MnN6 |
|---|---|
分子量 |
328.34 g/mol |
IUPAC名 |
tripotassium;manganese(3+);hexacyanide |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;+3 |
InChIキー |
VNSLWJXYEIFXDX-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



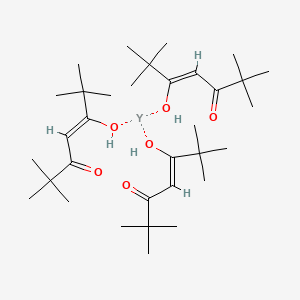

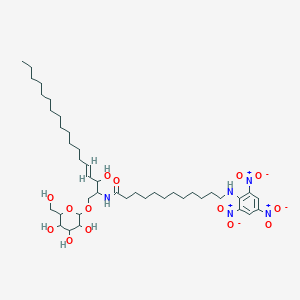
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

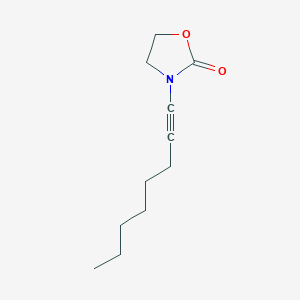

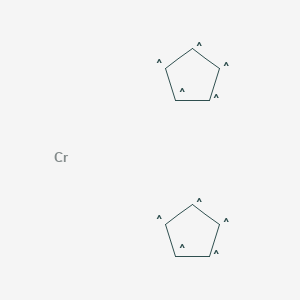



![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
